molecular formula C10H15NO2 B3260234 tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-48-8

tert-Butyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B3260234
CAS RN: 3284-48-8
M. Wt: 181.23 g/mol
InChI Key: PMYMRRMSVHGYEE-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the empirical formula C14H18N2O3 . It falls within the category of heterocyclic building blocks and is used in synthetic chemistry for various applications . This compound exhibits interesting properties due to its unique structure.


Molecular Structure Analysis

The molecular structure of tert-butyl 3-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring fused with a pyridine ring. The tert-butyl group (t-Bu) at the 3-position provides steric hindrance, affecting its reactivity. The carboxylate group contributes to its acidity and solubility properties. The hydroxymethyl substituent adds functional diversity .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis Applications

  • Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : A study by Porta, Capuzzi, and Bettarini (1994) describes the synthesis of methyl 3-aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates through thermal addition and dehydrogenation processes involving tert-butyl 3-methyl-1H-pyrrole-2-carboxylate (Porta, Capuzzi, & Bettarini, 1994).

  • Regio-selective Synthesis : Nguyen, Schiksnis, and Michelotti (2009) developed a regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrating the utility of the tert-butyl moiety in directing selective substitutions (Nguyen, Schiksnis, & Michelotti, 2009).

  • Continuous Flow Synthesis : Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing the tert-butyl esters in situ (Herath & Cosford, 2010).

Safety and Hazards

Classified as acute oral toxic (H301) and skin sensitizer (H317). Handle with care .

properties

IUPAC Name

tert-butyl 3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7-5-6-11-8(7)9(12)13-10(2,3)4/h5-6,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYMRRMSVHGYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301221892
Record name 1,1-Dimethylethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3284-48-8
Record name 1,1-Dimethylethyl 3-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301221892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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